1,3,7-trimethyl-8-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}thio)-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related purine derivatives often involves multi-step chemical reactions aiming to introduce specific functional groups that contribute to the molecule's biological activity. For instance, compounds with alkylamino substituents have been synthesized and tested for various biological activities, indicating the importance of precise chemical modifications in achieving desired pharmacological properties (Chłoń-Rzepa et al., 2004).
Molecular Structure Analysis
Molecular structure analysis of purine derivatives often includes the use of spectroscopic methods such as NMR and mass spectrometry, as well as elemental analysis to elucidate the structure of newly synthesized compounds. For example, organosulphur thiazolo-pyrimidines, related to purine bases, have been synthesized and structurally characterized, showcasing the diversity and complexity of purine analogs (Goyal et al., 2023).
Chemical Reactions and Properties
The chemical reactions involving purine derivatives can range from substitutions, additions, to cyclization reactions, depending on the desired chemical modifications. The synthesis of 6-purineselenyl and various substituted purine diones demonstrates the versatility of purine chemistry (Gobouri, 2020).
Applications De Recherche Scientifique
Synthesis and Pharmacological Activities
Chemical Synthesis and Dopaminergic Features : Compounds related to the specified chemical structure have been synthesized and evaluated for their binding affinity at dopamine and serotonin receptors. For instance, derivatives showing selective D2 receptor ligands with binding affinity in the nanomolar range were identified, indicating potential therapeutic applications in conditions related to dopamine receptor activity (Kostic-Rajacic et al., 1998).
Crystal Structure Analysis : Research on similar compounds has been conducted to understand their molecular geometry and hydrogen bonding networks, which are crucial for their pharmacological activity. The structural analysis contributes to the design of compounds with optimized interactions with biological targets (Karczmarzyk et al., 1995).
Biological Activity of Substituted Pyridines and Purines : Some derivatives have been tested for their hypoglycemic and hypolipidemic activity, with certain compounds showing potential as candidates for further pharmacological studies. This highlights their potential use in metabolic disorders (Kim et al., 2004).
Antiviral Activity : The synthesis of novel purine analogues and their evaluation against various viruses demonstrate the potential antiviral applications of these compounds. Moderate activity against rhinoviruses was observed in some cases, suggesting a starting point for the development of new antiviral agents (Kim et al., 1978).
Cardiovascular Activity : Research on 8-alkylamino derivatives of purine-diones showed that certain compounds exhibit strong prophylactic antiarrhythmic activity. This suggests their potential in the treatment of cardiovascular diseases (Chłoń-Rzepa et al., 2004).
Antihistaminic Agents : The synthesis and testing of benzimidazole derivatives for H1-antihistaminic activity indicate their potential in allergy treatment. Some derivatives showed potent activity, highlighting the chemical structure's relevance in designing new antihistaminic drugs (Iemura et al., 1986).
Propriétés
IUPAC Name |
1,3,7-trimethyl-8-[1-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]sulfanylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7O3S/c1-25-17-18(26(2)22(32)27(3)19(17)31)24-20(25)33-21-23-14-9-5-6-10-15(14)29(21)13-16(30)28-11-7-4-8-12-28/h5-6,9-10H,4,7-8,11-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMRWILQHXFYPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1SC3=NC4=CC=CC=C4N3CC(=O)N5CCCCC5)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,7-Trimethyl-8-[1-(2-oxo-2-piperidin-1-yl-ethyl)-1H-benzoimidazol-2-ylsulfanyl]-3,7-dihydro-purine-2,6-dione |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.